Flumequine
Overview
Description
Flumequine is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It was primarily used to treat bacterial infections in veterinary medicine, particularly for enteric infections in cattle, swine, chickens, and fish . This compound was also occasionally used to treat urinary tract infections in humans under the trade name Apurone . due to its adverse effects, including ocular toxicity and liver damage, it has been withdrawn from clinical use and is no longer marketed .
Mechanism of Action
Target of Action
Flumequine primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division . This interaction with its targets leads to the death of the bacteria, making this compound an effective antibacterial agent .
Biochemical Pathways
It is known that this compound interferes with the enzymes that cause dna to unwind and duplicate . This interference disrupts the normal cellular processes of the bacteria, leading to their death .
Pharmacokinetics
It is known that this compound was used mainly for the treatment of urinary tract infections due to its poor distribution into body tissues .
Result of Action
The primary result of this compound’s action is the death of the bacteria. By inhibiting crucial enzymes involved in DNA replication and cell division, this compound prevents the bacteria from growing and multiplying, eventually leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain substances can interact with this compound and affect its efficacy. For example, ferric ammonium citrate can decrease the absorption of this compound, resulting in a reduced serum concentration and potentially a decrease in efficacy .
Biochemical Analysis
Biochemical Properties
Flumequine plays a significant role in biochemical reactions. It exhibits bactericidal activity against Gram-negative bacteria, including E. coli, salmonella, and P. multocida . The nature of these interactions involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA gyrase, which disrupts DNA replication and ultimately leads to cell death . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding to bacterial DNA gyrase . This binding inhibits the enzyme, preventing DNA replication and leading to cell death . This process involves changes in gene expression as the normal cellular processes are disrupted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it has a rapid absorption from the gastrointestinal tract, with a peak plasma concentration observed 1.5 hours after a single oral application . Its elimination half-time is approximately 1 hour .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in poultry, a daily dose of 12 mg/kg body weight has been observed to result in significant therapeutic effects against E. coli infections . No adverse effect on growth rate and performance of broilers was observed .
Preparation Methods
Flumequine is synthesized through a multi-step chemical process. . The key steps in the synthesis include:
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone ring.
Fluorination: Introduction of the fluorine atom at the C6 position.
Functional group modifications: Addition of carboxylic acid and other functional groups to complete the structure.
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The process also includes purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Flumequine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 7-hydroxythis compound.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the quinolone ring.
Common reagents used in these reactions include oxidizing agents like peroxodisulfate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Flumequine has been extensively studied for its antibacterial properties. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division . This makes it effective against a broad spectrum of gram-positive and gram-negative bacteria.
In scientific research, this compound has been used to study:
Antibacterial mechanisms: Understanding how fluoroquinolones inhibit bacterial enzymes.
Environmental impact: Investigating the degradation and persistence of this compound in aquatic environments.
Toxicological studies: Assessing the effects of this compound on non-target species and its potential risks to human health.
Comparison with Similar Compounds
Flumequine is part of the quinolone family, which includes other compounds such as nalidixic acid, ciprofloxacin, and enrofloxacin . Compared to these compounds, this compound was one of the first to introduce a fluorine atom at the C6 position, enhancing its antibacterial activity and tissue penetration . its adverse effects and limited distribution in body tissues led to its withdrawal from clinical use.
Similar compounds include:
Nalidixic acid: The first quinolone used clinically, primarily for urinary tract infections.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum activity.
Enrofloxacin: Commonly used in veterinary medicine for treating bacterial infections in animals.
This compound’s uniqueness lies in its early introduction of the fluorine atom, setting the stage for the development of more advanced fluoroquinolones with improved efficacy and safety profiles.
Properties
IUPAC Name |
7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPPJIUMHPXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045623 | |
Record name | Flumequine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flumequine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble in alkaline solutions and alcohol | |
Record name | FLUMEQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
42835-25-6 | |
Record name | Flumequine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42835-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flumequine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042835256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumequine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | flumequine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Flumequine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flumequine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMEQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVG8VSP2SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | FLUMEQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumequine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253-255 °C, 253 - 255 °C | |
Record name | FLUMEQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7034 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Flumequine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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